2-pentyl-1H-imidazo[4,5-b]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-pentyl-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C10H14N4/c1-2-3-4-5-8-13-9-10(14-8)12-7-6-11-9/h6-7H,2-5H2,1H3,(H,11,12,13,14) |
InChI Key |
KINLWRRAFLHGJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=NC=CN=C2N1 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structural Optimization of 2 Pentyl 1h Imidazo 4,5 B Pyrazine Derivatives
The Pivotal Role of the 2-Alkyl Substituent
The substituent at the 2-position of the imidazo[4,5-b]pyrazine ring system plays a critical role in determining the biological activity and selectivity of these compounds. nih.gov Variations in the length, branching, and electronic properties of this alkyl chain can lead to dramatic shifts in pharmacological effects.
Length and Branching: A Balancing Act for Potency
Systematic investigation into the alkyl chain at the 2-position has revealed a clear correlation between its size and the resulting biological activity. For instance, in the context of c-Met kinase inhibition, a series of imidazo[4,5-b]pyrazine derivatives were synthesized and evaluated. nih.gov This research demonstrated that the potency of these inhibitors is highly sensitive to the nature of the 2-alkyl substituent.
| Compound ID | 2-Alkyl Substituent | c-Met Enzymatic IC50 (nM) |
| 1a | Methyl | >1000 |
| 1b | Ethyl | 56.3 |
| 1c | n-Propyl | 12.1 |
| 1d | n-Butyl | 3.8 |
| 1e | n-Pentyl | 1.45 |
| 1f | n-Hexyl | 4.2 |
| 1g | Isopropyl | 45.7 |
| 1h | Cyclopentyl | 8.9 |
| 1i | Trifluoromethyl | >1000 |
As evidenced by the data, a progressive increase in the length of the linear alkyl chain from methyl to pentyl leads to a significant enhancement in inhibitory activity against c-Met kinase, with the n-pentyl group providing optimal potency. nih.gov However, extending the chain further to a hexyl group results in a slight decrease in activity. Branching of the alkyl chain, as seen with the isopropyl substituent, is generally less favorable than a linear chain of comparable size. The introduction of a trifluoromethyl group, a bioisostere of a propyl group with distinct electronic properties, led to a dramatic loss of activity, highlighting the importance of the lipophilic character of the alkyl chain in this specific interaction. nih.gov
N1-Substitution: Fine-Tuning Pharmacological Profiles and Metabolic Stability
The nitrogen atom at the N1 position of the imidazole (B134444) ring offers another crucial point for structural modification, influencing both the pharmacological profile and the metabolic stability of the derivatives. nih.gov In the same study on c-Met inhibitors, the introduction of various substituents at the N1 position was explored while keeping the optimal 2-pentyl group constant.
| Compound ID | N1-Substituent | c-Met Enzymatic IC50 (nM) | HLM Stability (% remaining after 30 min) | RLM Stability (% remaining after 30 min) |
| 2a | H | 1.45 | 45.2 | 38.7 |
| 2b | Methyl | 0.98 | 68.5 | 55.1 |
| 2c | Ethyl | 2.1 | 75.3 | 62.8 |
| 2d | 2-Hydroxyethyl | 5.6 | 82.1 | 79.4 |
| 2e | 2-(Dimethylamino)ethyl | 12.3 | 35.6 | 28.9 |
HLM: Human Liver Microsomes, RLM: Rat Liver Microsomes
The unsubstituted N1-H derivative showed high potency but moderate metabolic stability. nih.gov The introduction of a small alkyl group like methyl or ethyl maintained or slightly improved the potency while significantly enhancing the metabolic stability in both human and rat liver microsomes. nih.gov Larger or more polar substituents, such as the 2-hydroxyethyl group, tended to decrease the inhibitory activity, although they could further improve metabolic stability. This suggests a delicate balance between achieving high potency and ensuring a favorable pharmacokinetic profile. nih.gov
The Influence of the Pyrazine (B50134) Ring: C5 and C6 Substituents
Modifications to the pyrazine ring, specifically at the C5 and C6 positions, can also have a profound impact on the structure-activity relationships of imidazo[4,5-b]pyrazine derivatives. While the initial lead compound, 2-pentyl-1H-imidazo[4,5-b]pyrazine, is unsubstituted on the pyrazine ring, studies on related imidazopyridine scaffolds suggest that substitution at these positions can modulate activity. mdpi.com For instance, in a series of imidazo[4,5-b]pyridines, the introduction of a bromine atom at the corresponding position on the pyridine (B92270) nucleus markedly increased the antiproliferative activity against certain cancer cell lines. mdpi.comnih.gov This highlights the potential for tuning the electronic and steric properties of the pyrazine ring to optimize biological interactions.
A Tale of Two Isomers: Comparative SAR with Imidazopyridines
The imidazo[4,5-b]pyrazine scaffold is isomeric with the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine systems. researchgate.net This seemingly subtle change of a carbon atom for a nitrogen atom in the six-membered ring can lead to significant differences in the SAR. Imidazo[4,5-b]pyridines, also known as 1-deazapurines, have been extensively studied and show a broad range of biological activities, including antiviral, antifungal, and antiproliferative effects. researchgate.net A comparative analysis reveals that while both scaffolds can engage similar biological targets, the specific substituent effects can differ. For example, the optimal substituents for one scaffold may not be directly transferable to the other, necessitating independent optimization for each core structure. researchgate.net The nitrogen atom in the pyrazine ring introduces a different electronic distribution and hydrogen bonding potential compared to the carbon atom in the pyridine ring, which can alter the binding mode and affinity for a given target. nih.gov
In Silico Insights: Computational Approaches in SAR Derivation
Modern drug discovery heavily relies on computational methods to guide and accelerate the SAR optimization process. For imidazo[4,5-b]pyrazine derivatives, molecular docking studies have been instrumental in elucidating the binding modes within the active site of target proteins, such as c-Met kinase. nih.gov These computational models help to rationalize the observed SAR and predict the potential impact of novel substitutions. For example, docking analysis can reveal key hydrogen bond interactions and hydrophobic pockets that accommodate specific substituents, explaining why a pentyl group might be more favorable than a trifluoromethyl group at the 2-position. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the physicochemical properties of the derivatives with their biological activities, enabling the prediction of potency for yet-to-be-synthesized compounds. researchgate.net
Advanced Research Methodologies and Future Directions
Integrative Computational-Experimental Approaches for Lead Optimization
The fusion of computational modeling and experimental validation has become a cornerstone of modern drug discovery, enabling a more rational and efficient approach to lead optimization. This is particularly evident in the development of imidazo[4,5-b]pyrazine-based compounds.
Molecular modeling techniques are instrumental in understanding how imidazo[4,5-b]pyrazine derivatives interact with their protein targets at an atomic level. Docking studies, for instance, are routinely used to predict the binding orientation and affinity of these compounds within the active site of a target protein. In the development of a series of imidazo[4,5-b]pyrazine derivatives as inhibitors of the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase implicated in cancer, docking analysis was crucial in elucidating the binding mode. nih.gov This computational insight helped rationalize the structure-activity relationship (SAR) data and guide the synthesis of more potent inhibitors. nih.gov
Virtual screening of large chemical libraries against a specific protein target is a powerful tool for identifying novel hit compounds. For scaffolds like imidazo[4,5-b]pyrazine, this can be followed by de novo design, where computational algorithms generate novel molecular structures with predicted high affinity and selectivity for the target. While specific examples for the 2-pentyl-1H-imidazo[4,5-b]pyrazine are not extensively documented, the general approach is widely applied in kinase inhibitor discovery. For instance, a computational screen of a kinase-directed virtual library led to the identification of a novel pyrazine-based inhibitor of TrkA kinase, demonstrating the power of in silico methods to identify new active pharmacophores. semanticscholar.org
Structural Biology Techniques for Target Elucidation
Understanding the precise three-dimensional arrangement of a compound bound to its protein target is invaluable for structure-based drug design. Structural biology techniques, particularly X-ray crystallography, provide this critical information.
The determination of the crystal structure of an imidazo[4,5-b]pyridine derivative in complex with its target kinase provides a detailed map of the interactions driving binding. A notable example is the co-crystallization of an imidazo[4,5-b]pyridine-based inhibitor with Aurora-A kinase. nih.gov The crystal structure revealed that the imidazo[4,5-b]pyridine core forms key hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. nih.gov This structural information is critical for designing modifications to the core scaffold to enhance potency and selectivity. For instance, the crystal structure of KY-04045, an imidazo[4,5-b]pyridine-based PAK4 inhibitor, illustrated that the pyrazole (B372694) and imidazopyridine rings are key for interacting with the PAK4 hinge loop, providing a foundation for designing novel inhibitors. nih.gov
Investigation of Polypharmacology and Off-Target Effects
While the goal is often to develop highly selective inhibitors, understanding the polypharmacology—the ability of a compound to interact with multiple targets—is crucial. This is particularly relevant for kinase inhibitors, as the human kinome is large and contains many structurally related proteins.
Kinome-wide screening and proteome selectivity profiling are powerful techniques to assess the broader interaction profile of imidazo[4,5-b]pyrazine derivatives. For example, photoaffinity probes based on the imidazopyrazine scaffold have been used in chemical proteomics experiments to identify a range of on- and off-targets. nih.govchemrxiv.org In the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors, a dual inhibitor of FLT3 and Aurora kinases was identified. mdpi.com Kinome screening of this compound revealed its potency against these primary targets while also identifying a limited number of off-target kinases, providing a comprehensive understanding of its selectivity profile. mdpi.com This knowledge is vital for predicting potential side effects and for identifying opportunities for drug repurposing.
Exploration of New Therapeutic Areas for Imidazo[4,5-b]pyrazine Derivatives
The therapeutic potential of imidazo[4,5-b]pyrazine and its derivatives extends beyond their well-established role as kinase inhibitors in oncology. Their structural similarity to purines suggests that they may interact with a wide array of biological targets, opening up new avenues for therapeutic intervention.
Recent research has highlighted the potential of imidazopyridine-based compounds in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as psychiatric disorders. nih.gov These compounds have been shown to modulate the activity of various central nervous system targets. nih.gov Furthermore, the anti-inflammatory properties of this class of compounds are also being investigated. For example, an imidazo[4,5-b]pyridine derivative has been studied for its ability to reduce the inflammatory response in retinal ischemia. mdpi.com The broad biological activity of this scaffold is also evident from studies demonstrating the antiviral and antibacterial properties of certain derivatives. nih.govnih.gov
Development of Prodrug Strategies for Optimized Pharmacokinetic Profiles
The strategic design of prodrugs—bioreversible derivatives that convert to the active parent drug within the body—is a cornerstone of modern medicinal chemistry, aimed at rectifying suboptimal pharmacokinetic profiles. nih.gov Prodrugs are engineered to be inactive or have minimal activity and undergo a predictable transformation, either chemically or enzymatically, to release the pharmacologically active agent. nih.gov This approach can be instrumental in enhancing critical properties such as aqueous solubility, chemical stability, and membrane permeability, while also addressing challenges like rapid metabolism. nih.gov For a molecule such as this compound, which is built on a heterocyclic scaffold of significant interest in drug discovery, employing prodrug strategies could be essential for unlocking its therapeutic potential. nih.govscilit.com
The molecular architecture of this compound is characterized by a fused imidazole (B134444) and pyrazine (B50134) ring system. nih.gov A key functional group amenable to chemical modification is the secondary amine (-NH-) within the imidazole ring, which serves as a prime attachment point for creating carrier-linked prodrugs. nih.gov Such prodrugs are ideally designed to remain intact and stable during absorption and distribution, subsequently cleaving at the desired site of action to liberate the parent compound.
A variety of prodrug strategies could theoretically be applied to this compound to refine its pharmacokinetic behavior:
Enhancement of Aqueous Solubility: For applications requiring parenteral administration, where high water solubility is crucial, the attachment of highly polar promoieties to the imidazole nitrogen is a viable strategy. nih.gov A frequently used approach is the formation of a phosphate (B84403) ester prodrug by introducing a phosphate group. These derivatives are generally characterized by high water solubility and are efficiently converted back to the parent drug by endogenous alkaline phosphatases. nih.gov
Prolongation of Drug Release: Prodrugs can be designed for slower conversion to the active form, which can extend the therapeutic duration and potentially decrease the required dosing frequency. The rate of enzymatic cleavage can be fine-tuned by altering the steric and electronic characteristics of the promoiety. For example, a more sterically hindered ester group would likely be hydrolyzed at a slower rate by esterases.
Targeted Site-Specific Delivery: Although more complex in design, prodrugs can be developed for site-specific delivery. This typically involves linking a promoiety that is recognized by an enzyme or transporter predominantly expressed in the target tissue. frontiersin.org In the context of oncology, for instance, prodrugs can be engineered to be activated by enzymes that are overexpressed within the tumor microenvironment, thereby localizing the drug's effect. frontiersin.org
The table below outlines several hypothetical prodrug strategies for this compound, based on established principles of prodrug design.
| Prodrug Type | Promoiety | Potential Advantage | Activating Enzyme |
| Phosphate Ester | -PO(OH)₂ | Increased aqueous solubility | Alkaline Phosphatase |
| Alkyl Ester (e.g., Acetate) | -C(O)CH₃ | Increased lipophilicity and permeability | Esterases |
| Amino Acid Conjugate | -C(O)CH(R)NH₂ | Potential for active transport, increased solubility | Peptidases, Esterases |
| Carbamate | -C(O)OR | Controlled release, increased lipophilicity | Esterases |
These approaches represent rational drug design strategies that could be leveraged to enhance the drug-like properties of this compound. The choice of a specific prodrug strategy would depend on the particular pharmacokinetic hurdles presented by the parent compound and the intended therapeutic use. Any potential prodrug candidate would necessitate thorough synthesis and preclinical testing to validate its pharmacokinetic profile and bioconversion efficiency.
Q & A
Basic Research Questions
Q. How is the structure of 2-pentyl-1H-imidazo[4,5-b]pyrazine confirmed experimentally?
- Methodological Answer : Structural confirmation typically involves multinuclear NMR (¹H, ¹³C, and 2D techniques like COSY and HMBC) to assign proton and carbon environments. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in studies of analogous imidazo[4,5-b]pyrazine derivatives (e.g., crystal structure analysis of related compounds via DIAMOND software ). Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.
Q. What synthetic strategies are used to prepare this compound?
- Methodological Answer : The core imidazo[4,5-b]pyrazine scaffold is synthesized via cyclization of 2,3-diaminopyrazine derivatives with carbonyl-containing reagents. For 2-pentyl substitution, alkylation or nucleophilic substitution reactions are employed post-cyclization. Halogenated intermediates (e.g., 6-bromo-2-chloro derivatives) enable further functionalization, as shown in building-block synthesis workflows .
Q. How can researchers purify this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel or reverse-phase C18) with gradient elution (e.g., hexane/ethyl acetate or methanol/water) is standard. Recrystallization using ethanol or dichloromethane-hexane mixtures improves purity for crystalline derivatives. Purity is confirmed via HPLC (>95%) and TLC monitoring .
Q. What analytical techniques detect this compound in biological or environmental matrices?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is optimal for trace detection. Fluorescent sensors based on imidazo[4,5-b]pyrazine derivatives (e.g., triaryl-substituted analogs) enable selective palladium detection via fluorescence quenching, a method adaptable for monitoring metal interactions .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for imidazo[4,5-b]pyrazine derivatives in pharmacological contexts?
- Methodological Answer : SAR studies focus on substituent effects at positions 2, 5, and 5. For example:
- 2-Pentyl group : Enhances lipophilicity, improving blood-brain barrier penetration.
- Halogenation (e.g., Cl at C5/C6) : Increases metabolic stability but may reduce solubility.
- Triazolo-fused derivatives : Improve kinase inhibition (e.g., c-Met inhibitors like volitinib) by enhancing binding to ATP pockets .
Computational docking (AutoDock, Schrödinger Suite) validates interactions with target proteins, guiding rational design.
Q. How does thermal or photolytic decomposition of nitro-substituted imidazo[4,5-b]pyrazine derivatives occur?
- Methodological Answer : DFT studies (B3LYP/6-31G*) predict decomposition pathways for nitro derivatives:
- Primary pathway : Homolytic N-NO₂ cleavage, releasing NO₂ radicals.
- Secondary pathway : HONO elimination or C-N bond rupture, forming stable heterocycles (e.g., dihydrodiimidazo[4,5-b:4',5'-e]pyrazine) .
Experimental validation uses TGA-DSC and GC-MS to identify gaseous products (CO, HCN) and residual solids.
Q. What computational models predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. MD simulations model solvation effects and protein-ligand binding kinetics. For example, studies on triazolopyrazine inhibitors correlate computed binding energies (ΔG) with IC50 values in enzymatic assays .
Q. How are fluorescent imidazo[4,5-b]pyrazine derivatives engineered for real-time metal ion detection?
- Methodological Answer : Triaryl-substituted derivatives (e.g., L1–L3) are synthesized via one-pot reactions. Substituents like electron-donating groups (e.g., methoxy) tune emission wavelengths. Palladium detection exploits Pd⁰/Pd²⁺-induced fluorescence quenching, with detection limits ≤10 nM. Confocal microscopy applies these sensors in cellular imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
